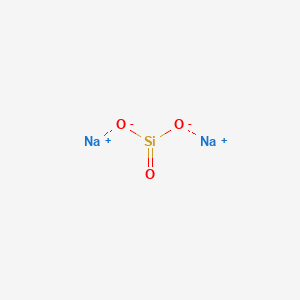
disodium;dioxido(oxo)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is commonly found in both solid and liquid forms, depending on its concentration. This compound is known for its various applications in industries such as detergents, adhesives, and ceramics .
Preparation Methods
Disodium;dioxido(oxo)silane can be synthesized through several methods. One common method involves the reaction of sodium carbonate (soda ash) with silica sand at high temperatures (1400-1500°C) . This process produces sodium silicate, which can then be further processed to obtain this compound. Another method involves the use of sodium sulfate (mirabilite) and trona . Industrial production often involves the use of these raw materials in large-scale reactors to ensure efficient and cost-effective synthesis .
Chemical Reactions Analysis
Disodium;dioxido(oxo)silane undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . In aqueous solutions, it hydrolyzes to form silicic acid and sodium hydroxide . It can also react with acids to produce silica gel and sodium salts . Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are silicic acid, silica gel, and various sodium salts .
Scientific Research Applications
Disodium;dioxido(oxo)silane has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of zeolites and silica catalysts . In biology, it serves as a fixative for hand dyeing with reactive dyes . In medicine, it is used in the formulation of certain pharmaceuticals and as a component in dental materials . Industrially, it is used as an adhesive, binder, corrosion inhibitor, and coagulant in wastewater treatment . It also finds applications in the manufacturing of paper, textiles, and ceramics .
Mechanism of Action
The mechanism of action of disodium;dioxido(oxo)silane involves its ability to interact with both organic and inorganic materials. In aqueous solutions, it undergoes hydrolysis to form silicic acid, which can then polymerize to form silica gel . This polymerization process is crucial for its use as a binding agent and sealant . The compound’s ability to form strong bonds with both organic and inorganic substrates makes it an effective adhesive and corrosion inhibitor .
Comparison with Similar Compounds
Disodium;dioxido(oxo)silane is similar to other sodium silicates, such as sodium orthosilicate and sodium pyrosilicate . Compared to sodium orthosilicate, this compound has a higher solubility in water and forms more stable solutions . This makes it more suitable for applications requiring high solubility and stability .
Similar Compounds
- Sodium orthosilicate
- Sodium pyrosilicate
- Sodium polysilicate
- Sodium sesquisilicate
Properties
Molecular Formula |
Na2O3Si |
|---|---|
Molecular Weight |
122.063 g/mol |
IUPAC Name |
disodium;dioxido(oxo)silane |
InChI |
InChI=1S/2Na.O3Si/c;;1-4(2)3/q2*+1;-2 |
InChI Key |
NTHWMYGWWRZVTN-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Si](=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















